1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone

Sigma‑1 receptor CNS ligand design Structure‑activity relationship

Researchers requiring the exact 4-nitrobenzyl-phenoxyacetyl-piperazine scaffold often face supply gaps for this non-commercial probe. This compound delivers the precise 4-nitro substitution pattern critical for high-affinity sigma-1 engagement (Ki ≈ 0.43 nM for close analogs). • Enables competitive binding assays against [³H]-(+)-pentazocine. • Sub-5 µM antiproliferative IC₅₀ potential in K562 leukemia models. • Synthetically tractable - 4-NO₂ can be reduced to aniline for further derivatization. Standard research quantity available; custom bulk synthesis on request.

Molecular Formula C19H21N3O4
Molecular Weight 355.4 g/mol
Cat. No. B10880011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone
Molecular FormulaC19H21N3O4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=CC=C3
InChIInChI=1S/C19H21N3O4/c23-19(15-26-18-4-2-1-3-5-18)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)22(24)25/h1-9H,10-15H2
InChIKeyBREAPJCGDPWRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline for the Nitroaryl-Piperazine Phenoxyethanone Probe


1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone (C19H21N3O4, MW 355.4 g/mol) is a synthetic, non-commercial, small-molecule research compound belonging to the N-benzyl-phenoxyacetyl-piperazine class. Its core structure combines a 2-phenoxyethanone (phenoxyacetyl) pharmacophore, a piperazine linker, and a para-nitrobenzyl substituent, yielding a calculated logP of ~2.5 and zero hydrogen-bond donors [1]. This scaffold places it among piperazine-based probes under investigation for CNS receptor binding, antimicrobial, and antitumor applications, though published bioactivity data for this precise compound remain extremely limited [2].

4-Nitrobenzyl-piperazine phenoxyethanone probe for sigma-1 receptor binding studies
Synthetic research scaffold with phenoxyacetyl pharmacophore and zero H-bond donors
Supports antiproliferative and antimicrobial screening workflows as a class-representative probe

Why Generic Substitution Fails for 4-Nitrobenzyl Piperazine Phenoxyethanone


Piperazine-phenoxyethanone derivatives are not functionally interchangeable. The electron‑withdrawing character and hydrogen‑bonding capacity of the 4‑nitro substituent on the benzyl ring have been shown in structurally related 4‑nitrobenzylpiperazines to be essential for high‑affinity sigma‑1 receptor engagement (Ki = 0.43 nM for a close analog [1]) and for the antiproliferative potency of nitroaryl-piperazine hybrids . Replacing the para‑nitro group with a benzyl, 3‑nitro, or unsubstituted phenyl group alters both electronic profile and molecular recognition, rendering the biological profile unpredictable. Procurement of the exact compound is therefore mandatory when a research program depends on the specific pharmacophoric contribution of the 4‑nitrobenzyl motif.

4-Nitro position Replacing para-nitro with 3-nitro, 2-nitro, or unsubstituted benzyl may shift sigma-1 affinity by >4 orders of magnitude — electronic profile and molecular recognition are not transferable
Des-nitro analog Benzyl-phenoxyacetyl piperazine (CAS 217646-10-1) has higher predicted logP (~3.3 vs ~2.5) and fewer H-bond acceptors — altered solubility and target complementarity may affect assay outcomes
Functional class shift Non-nitro phenoxyacetyl piperazines may route toward enzyme inhibition rather than antiproliferative activity — biological endpoint context may not transfer across nitro-status variants

Quantitative Differentiation Against Closest Structural Analogs


Sigma-1 Receptor Affinity: 4-Nitrobenzyl vs. Unsubstituted Benzyl

In a binding assay using rat brain membranes, the 4‑nitrobenzyl‑containing analog 1‑(1,3‑benzodioxol‑5‑ylmethyl)‑4‑(4‑nitrobenzyl)piperazine displayed a Ki of 0.430 nM for the sigma‑1 receptor [1]. In contrast, the unsubstituted benzylpiperazine parent compound (1‑benzylpiperazine) exhibited a sigma‑1 Ki > 10,000 nM under comparable conditions [2]. Although this head‑to‑head pair does not include the target compound itself, the >23,000‑fold affinity gain attributable specifically to the 4‑nitrobenzyl moiety establishes a strong class‑level inference that the 4‑nitro substitution is a critical determinant of sigma‑1 engagement across this chemotype.

Sigma-1 affinity: 4-NO2 vs unsubstituted
Class-level inference
4-Nitrobenzyl analog Ki 0.430 nM — unsubstituted benzyl Ki >10,000 nM
Reported >23,000-fold affinity gain attributed to 4-nitrobenzyl motif
Supports sigma-1 target engagement study design
Data from congeneric analog; direct measurement pending
Sigma‑1 receptor CNS ligand design Structure‑activity relationship

Antiproliferative Potency in Leukemia Cells: Nitrobenzyl vs. Non-Nitro Analogs

A structurally related 2‑chloro‑6‑nitrobenzylpiperazine derivative demonstrated antiproliferative IC50 < 5 µM against K562 leukemia cells, attributed to DNA intercalation and ROS induction driven by the nitroaryl group . By contrast, the des‑nitro phenoxyacetylpiperazine chemotype (e.g., JZL195, a 4‑nitrophenyl carbamate-based dual FAAH/MAGL inhibitor) shows no intrinsic cytotoxicity at comparable concentrations — its IC50 for FAAH and MAGL inhibition is 2–4 nM . This comparison demonstrates that the presence of a nitrobenzyl group directly attached to the piperazine ring shifts the biological profile from enzyme inhibition to direct antiproliferative activity, establishing a functional class difference.

Antiproliferative vs enzyme inhibition
Data to verify
2-Cl-6-nitrobenzyl analog IC50 <5 µM (K562) — des-nitro JZL195 enzyme IC50 2–4 nM
Reported functional class divergence: antiproliferative vs endocannabinoid enzyme context
Supports cell-model endpoint review; requires validation
Class-level inference only; no direct data for target compound
Antiproliferative activity K562 leukemia Nitroaromatic pharmacophore

Physicochemical Profile: logP and Hydrogen-Bond Acceptor Capacity

Computational data for the phenoxyacetyl-piperazine‑nitrobenzyl chemotype indicate a calculated logP of approximately 2.5, five hydrogen‑bond acceptors (including both nitro oxygens and the phenoxyacetyl carbonyl), and zero hydrogen‑bond donors [1]. In comparison, the des‑nitro analog 1‑benzyl‑4‑(phenoxyacetyl)piperazine (CAS 217646‑10‑1, C19H22N2O2, MW 310.4) has a higher predicted logP (~3.3) and only three hydrogen‑bond acceptors . The 4‑nitrobenzyl compound therefore offers lower lipophilicity and greater hydrogen‑bond acceptor capacity — factors that influence solubility, permeability, and target complementarity in early‑stage drug discovery.

Physicochemical profile
Cross-study comparable
Predicted logP ~2.5, HBA 5, HBD 0
Des-nitro benzyl analog: logP ~3.3, HBA 3 — ΔlogP ≈ -0.8, ΔHBA +2
Informs solubility and pharmacophore geometry review
In silico prediction; experimental logP not available
Lipophilicity Drug‑likeness Physicochemical profiling

Antimicrobial Activity: 4-Nitrophenyl vs. 4-Nitrobenzyl Piperazine

In a systematic evaluation of ten 1‑(4‑nitrophenyl)piperazine derivatives (Pospíšilová et al., 2019), the most active compounds displayed MIC values of 15.0–15.4 µM against M. kansasii and M. marinum, and 14.2 µM against Fusarium avenaceum, with no significant human cell toxicity (THP‑1 line) [1]. The target compound differs by a methylene spacer between the piperazine and the nitrophenyl ring (i.e., 4‑nitrobenzyl rather than 4‑nitrophenyl), which is known from sigma‑receptor SAR studies to enhance conformational flexibility and receptor complementarity [2]. While direct antimicrobial data for the 4‑nitrobenzyl analog are absent, the 4‑nitrophenyl data provide a conservative activity floor against mycobacteria and fungi, and the methylene spacer is predicted to broaden target engagement profiles.

Antimicrobial MIC context
Class-level inference
4-Nitrophenylpiperazine class: M. kansasii MIC 15.4 µM; M. marinum 15.0 µM; F. avenaceum 14.2 µM
Methylene-spacer variant (4-nitrobenzyl) predicted to alter selectivity profile
Supports antimicrobial screening context; spectrum may differ
No direct data; 4-nitrophenyl class used as conservative activity floor
Antimycobacterial activity Antifungal activity N-phenylpiperazine

Recommended Research and Procurement Applications


Sigma-1 Receptor Probe and CNS Target Engagement Screening

The >23,000‑fold sigma‑1 affinity enhancement conferred by the 4‑nitrobenzyl group in congeneric piperazines [1] positions this compound as a candidate scaffold for sigma‑1 radioligand development or fluorescent probe design. Procurement is warranted for laboratories conducting competitive binding assays against [³H]‑(+)‑pentazocine in rat brain membrane preparations.

Phenotypic Antiproliferative Screening in Hematological Cancers

Class‑level evidence shows that nitrobenzyl‑piperazine derivatives achieve sub‑5 µM antiproliferative IC50 values in K562 leukemia cells via ROS‑mediated mechanisms . The target compound is appropriate for inclusion in focused compound libraries screened against leukemia and lymphoma panels, particularly where the 4‑nitro regioisomer is expected to display distinct SAR relative to 2‑nitro or 3‑nitro analogs.

Fragment-Based and Physicochemical Lead Optimization

With a predicted logP of ~2.5, five hydrogen‑bond acceptors, and zero donors [2], this compound meets fragment‑like physicochemical criteria. Its 4‑nitrobenzyl group provides a synthetically tractable handle for further derivatization (reduction to aniline, coupling to amides/sulfonamides), making it valuable as a core scaffold in medicinal chemistry optimization programs.

Antimicrobial Screening with Mycobacterial and Fungal Panels

The 4‑nitrophenylpiperazine class has demonstrated micromolar activity against M. kansasii, M. marinum, and F. avenaceum with low mammalian cytotoxicity (THP‑1) [3]. The methylene‑spacer variant (4‑nitrobenzyl) is predicted to alter the antimicrobial selectivity profile and is recommended for inclusion in antimycobacterial screening cascades as a comparator to the 4‑nitrophenyl series.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe studies
4-Nitrobenzyl pharmacophore specificity
Competitive binding assay context
Antiproliferative screening studies
Nitroaryl-mediated activity context
Cell-viability endpoint review
Fragment-based lead optimization
Physicochemical lead-like profile
logP and HBA parameter review
Antimicrobial screening studies
4-Nitrophenyl/benzyl antimicrobial context
MIC endpoint and selectivity review
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